molecular formula C4H5N3 B1217817 5-Aminopyrimidine CAS No. 591-55-9

5-Aminopyrimidine

Cat. No.: B1217817
CAS No.: 591-55-9
M. Wt: 95.1 g/mol
InChI Key: FVLAYJRLBLHIPV-UHFFFAOYSA-N
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Description

5-Aminopyrimidine is a heterocyclic aromatic organic compound that contains a pyrimidine ring with an amino group at the 5th position. Pyrimidines are a class of nitrogen-containing heterocycles that are structurally similar to benzene and pyridine. This compound is of significant interest due to its diverse applications in medicinal chemistry, pharmaceuticals, and organic synthesis.

Scientific Research Applications

5-Aminopyrimidine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Pyrimidin-5-amine, like other pyrimidine derivatives, has been found to interact with several targets. One of the primary targets of pyrimidin-5-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor cell growth . Pyrimidin-5-amine derivatives have also been reported to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The mode of action of pyrimidin-5-amine involves its interaction with its targets leading to significant changes. For instance, pyrimidin-5-amine derivatives function by suppressing the activity of COX-1 and COX-2 enzymes , thus reducing the generation of prostaglandin E2 . This leads to an anti-inflammatory response. In the case of CDK2, pyrimidin-5-amine derivatives inhibit its activity, leading to the suppression of tumor cell growth .

Biochemical Pathways

Pyrimidin-5-amine affects several biochemical pathways. It is involved in the de novo synthesis of pyrimidines , which are essential for DNA and RNA biosynthesis . Pyrimidin-5-amine derivatives also impact the inflammatory response by inhibiting the production of certain inflammatory mediators . Additionally, they interfere with cell cycle regulation by inhibiting CDK2 .

Result of Action

The result of pyrimidin-5-amine’s action is multifaceted. Its anti-inflammatory effects are attributed to its ability to inhibit the production of certain inflammatory mediators . This leads to a reduction in inflammation. In terms of its anticancer effects, pyrimidin-5-amine derivatives inhibit CDK2, leading to the suppression of tumor cell growth .

Safety and Hazards

While specific safety and hazard information for Pyrimidin-5-amine was not found, general safety measures for handling similar compounds include wearing suitable protective clothing and avoiding contact with skin and eyes .

Future Directions

Pyrimidines have been a hot topic in the pesticide field for many years because of their excellent biological activity . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminopyrimidine can be synthesized through various methods. One common approach involves the cyclization of β-formyl enamides using urea as an ammonia source under microwave irradiation . Another method includes the ZnCl₂-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate . Additionally, a Cu-catalyzed cyclization of ketones with nitriles under basic conditions is also employed .

Industrial Production Methods: Industrial production of pyrimidin-5-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrimidine-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Pyrimidine-5-carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Comparison with Similar Compounds

Uniqueness: 5-Aminopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino group at the 5th position allows for targeted modifications, making it a versatile scaffold in drug discovery and development.

Properties

IUPAC Name

pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c5-4-1-6-3-7-2-4/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLAYJRLBLHIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322438
Record name 5-Aminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591-55-9
Record name 5-Pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 591-55-9
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Record name 5-Aminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINOPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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